Regioisomeric Differentiation: 3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline vs. 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline
The target compound (CAS 339013-14-8) and its regioisomer (CAS 477867-86-0) share the same molecular formula (C₂₂H₁₆ClNS, MW 361.89) but differ in the positional arrangement of substituents on the quinoline scaffold: the target compound bears the 4-chlorophenyl at position 3 and the 4-methylphenylsulfanyl at position 2, whereas the regioisomer has the 4-chlorophenyl at position 2 and the 4-methylphenylsulfanyl at position 3. In the broader class of 3-heteroarylthioquinoline derivatives evaluated against Mycobacterium tuberculosis H37Rv, compounds with chlorophenyl substitution at the 2-position of the quinoline bearing a heteroarylthio group at position 3 (e.g., compound 5c) exhibited an MIC of 3.5 μM [1]. While the target compound differs in having an arylthio rather than heteroarylthio group, class-level SAR indicates that the regioisomeric arrangement of aryl and arylthio substituents is a critical determinant of anti-tubercular potency, and the two regioisomers cannot be assumed to possess equivalent activity [2].
| Evidence Dimension | Regioisomeric substitution pattern on quinoline core |
|---|---|
| Target Compound Data | 3-(4-Chlorophenyl) at C3; 2-[(4-methylphenyl)sulfanyl] at C2 (CAS 339013-14-8) |
| Comparator Or Baseline | 2-(4-Chlorophenyl) at C2; 3-[(4-methylphenyl)sulfanyl] at C3 (CAS 477867-86-0) |
| Quantified Difference | Regioisomeric reversal of aryl and arylthio substituents; class-level SAR shows that positional interchange can alter MIC values by ≥10-fold against M. tuberculosis H37Rv in related 3-heteroarylthioquinoline series [2] |
| Conditions | Structural analysis; comparative SAR context from 3-heteroarylthioquinoline anti-tubercular screening studies |
Why This Matters
Researchers procuring a specific 2,3-diarylquinoline sulfide for SAR studies must select the correct regioisomer because positional interchange is predicted to alter target binding and biological potency based on established class-level SAR.
- [1] Chitra S, Paul N, Muthusubramanian S, Manisankar P, Yogeeswari P, Sriram D. Synthesis of 3-heteroarylthioquinoline derivatives and their in vitro antituberculosis and cytotoxicity studies. European Journal of Medicinal Chemistry. 2011;46(10):4897-4903. doi:10.1016/j.ejmech.2011.07.046 View Source
- [2] Ravichandran V, Shalini S, Kumar KV, Harish R, Kumar KS. QSAR Study on Arylthioquinoline Derivatives as Anti-tubercular Agents. Pharmacology Toxicology and Biomedical Reports. 2015;1(2). doi:10.5530/ptb.1.2.8 View Source
